molecular formula C6H13NO9S-2 B11821543 (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate

Cat. No.: B11821543
M. Wt: 275.24 g/mol
InChI Key: FGNPLIQZJCYWLE-BTVCFUMJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino sugars and their derivatives, such as glucosamine and galactosamine. These compounds share similar functional groups and stereochemistry but differ in their specific chemical properties and applications.

Uniqueness

What sets (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate apart is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its sulfate group, in particular, adds to its solubility and reactivity in aqueous environments, making it valuable for various biochemical and industrial processes.

Properties

Molecular Formula

C6H13NO9S-2

Molecular Weight

275.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t3-,4+,5+,6+;/m0./s1

InChI Key

FGNPLIQZJCYWLE-BTVCFUMJSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-]

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.